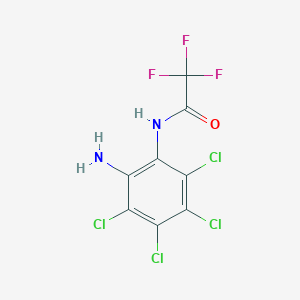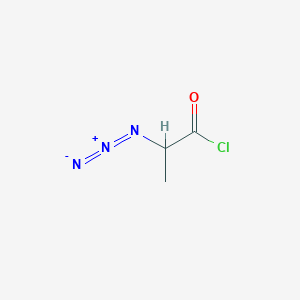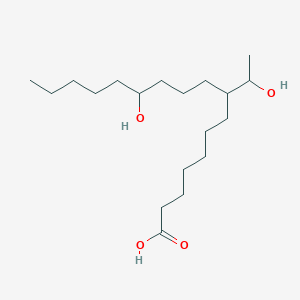
12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid is a complex organic compound with the molecular formula C19H38O4 It is a derivative of heptadecanoic acid, characterized by the presence of hydroxyl groups at the 12th and 8th positions, with the latter being part of a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of heptadecanoic acid derivatives under controlled conditions. The reaction may involve the use of oxidizing agents such as potassium permanganate or osmium tetroxide to introduce hydroxyl groups at specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of biocatalysts, such as enzymes, can also be employed to achieve regioselective hydroxylation. The reaction conditions, including temperature, pressure, and pH, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, such as thionyl chloride.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or activation, and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyheptadecanoic acid: Similar structure but lacks the hydroxyethyl group.
8-Hydroxyheptadecanoic acid: Hydroxyl group at the 8th position but lacks the additional hydroxyl group at the 12th position.
12-Hydroxy-8-propionylheptadecanoic acid: Contains a propionyl group instead of a hydroxyethyl group.
Uniqueness
12-Hydroxy-8-(1-hydroxyethyl)heptadecanoic acid is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its similar counterparts.
Properties
CAS No. |
54314-90-8 |
|---|---|
Molecular Formula |
C19H38O4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
12-hydroxy-8-(1-hydroxyethyl)heptadecanoic acid |
InChI |
InChI=1S/C19H38O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h16-18,20-21H,3-15H2,1-2H3,(H,22,23) |
InChI Key |
OXFVCLCKIBGWLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC(CCCCCCC(=O)O)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


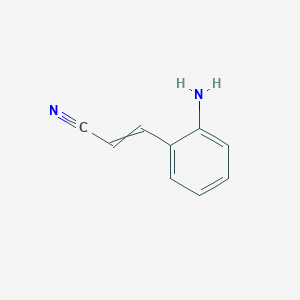


![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)
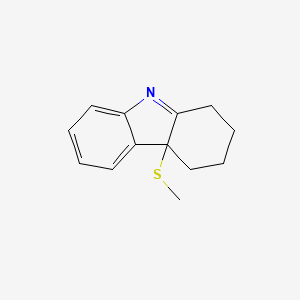
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
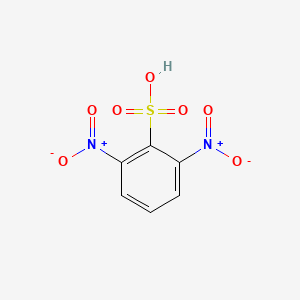
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
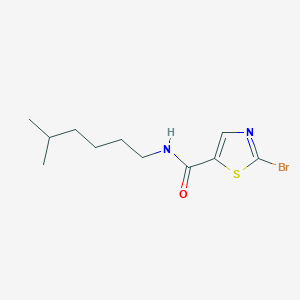
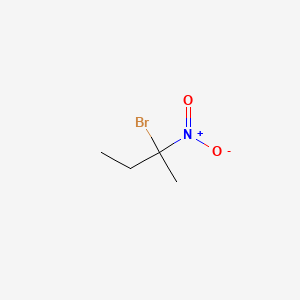
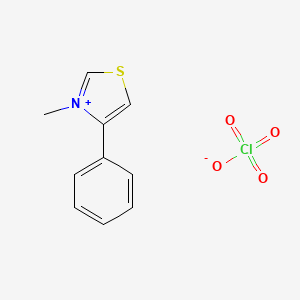
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
